molecular formula C14H15ClN4O2S B2601264 N-(1-((3-chlorobenzyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine CAS No. 2097897-69-1

N-(1-((3-chlorobenzyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine

Cat. No.: B2601264
CAS No.: 2097897-69-1
M. Wt: 338.81
InChI Key: AIQMNZUSCRSTLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-((3-chlorobenzyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidine ring, an azetidine ring, and a sulfonyl group attached to a chlorobenzyl moiety. The unique structure of this compound makes it a valuable subject for studies in chemistry, biology, and medicine.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-((3-chlorobenzyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the reaction of 3-chlorobenzyl chloride with sodium sulfite to form 3-chlorobenzyl sulfonate. This intermediate is then reacted with azetidine to form the azetidin-3-yl sulfonate. The final step involves the coupling of this intermediate with pyrimidin-2-amine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-((3-chlorobenzyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The chlorobenzyl moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the chlorine atom in the chlorobenzyl moiety.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-((3-chlorobenzyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent due to its unique structure and reactivity.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • **N-(1-(benzyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine
  • **N-(1-((4-chlorobenzyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine
  • **N-(1-((3-chlorobenzyl)sulfonyl)azetidin-3-yl)pyridine-2-amine

Uniqueness

N-(1-((3-chlorobenzyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine is unique due to the presence of the 3-chlorobenzyl moiety, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[1-[(3-chlorophenyl)methylsulfonyl]azetidin-3-yl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4O2S/c15-12-4-1-3-11(7-12)10-22(20,21)19-8-13(9-19)18-14-16-5-2-6-17-14/h1-7,13H,8-10H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIQMNZUSCRSTLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)CC2=CC(=CC=C2)Cl)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.